

Technical Guide: Structure and Application of Fmoc-D-Cys(StBu)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-D-Cys(stbu)-OH**

Cat. No.: **B613519**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N- α -Fmoc-S-(tert-butylthio)-D-cysteine, abbreviated as **Fmoc-D-Cys(StBu)-OH**. It details the molecule's structure, physicochemical properties, and key experimental protocols relevant to its application in peptide science.

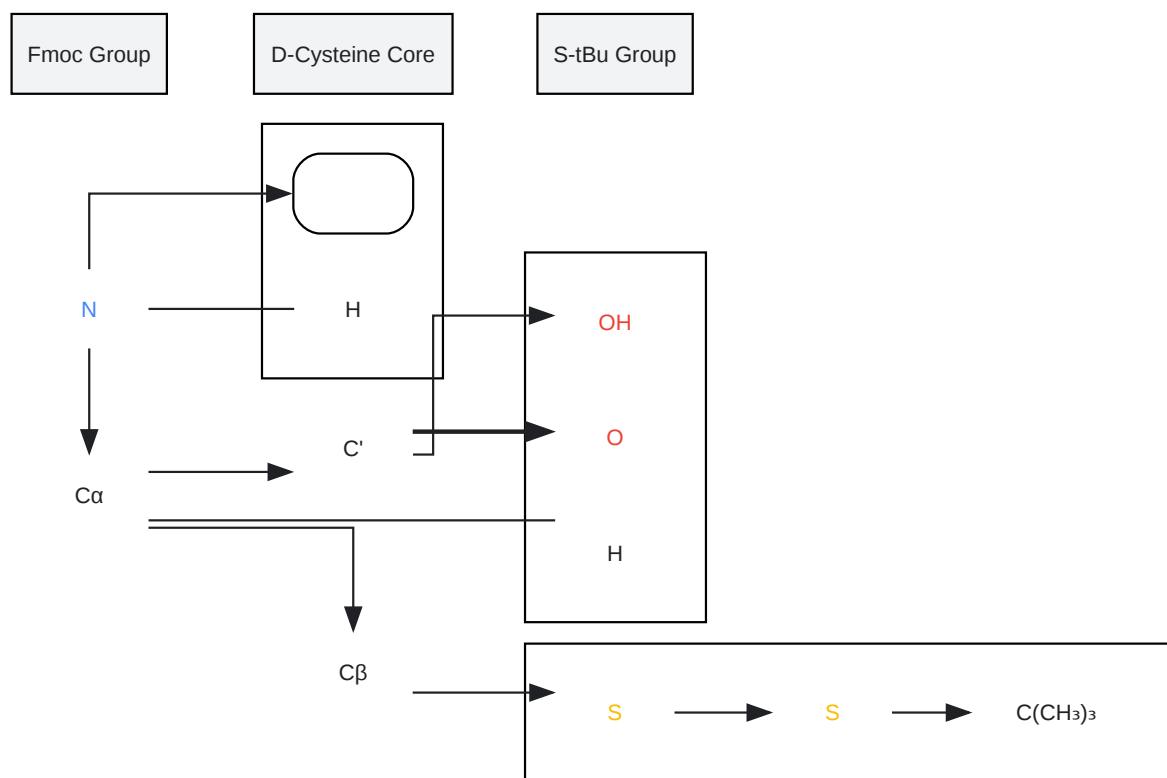
Core Molecular Structure

Fmoc-D-Cys(StBu)-OH is a protected amino acid derivative essential for the synthesis of complex peptides, particularly those requiring controlled formation of disulfide bonds.^[1] Its structure can be deconstructed into three primary functional components: the D-cysteine backbone, the N-terminal Fmoc protecting group, and the side-chain StBu protecting group.

- D-Cysteine Core: The central component is the non-standard D-isomer of the amino acid cysteine. The use of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide, a desirable trait in therapeutic drug development.
- Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the α -amino group of the D-cysteine. It remains stable throughout the coupling steps of peptide synthesis and is selectively removed under mild basic conditions (e.g., with piperidine), allowing for the stepwise elongation of the peptide chain.^{[1][2]}

- **StBu (S-tert-butylthio) Group:** The StBu group protects the highly reactive thiol (-SH) on the cysteine side chain. This protection is crucial to prevent unwanted side reactions during synthesis. The StBu group is notably stable to the acidic conditions used for final peptide cleavage from the resin and also to the basic conditions used for Fmoc removal.[1] It is orthogonally removed using mild reducing agents, which enables the selective deprotection of the cysteine residue for subsequent disulfide bond formation or side-chain modification.[1]

Below is a two-dimensional representation of the **Fmoc-D-Cys(StBu)-OH** structure.



[Click to download full resolution via product page](#)

Diagram of **Fmoc-D-Cys(StBu)-OH** Structure.

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for **Fmoc-D-Cys(StBu)-OH** and its corresponding L-enantiomer for comparative purposes.

| Property | Fmoc-D-Cys(StBu)-OH (D-Isomer) | Fmoc-L-Cys(StBu)-OH (L-Isomer) |
|--------------------|--|--|
| CAS Number | 501326-55-2 [3] [4] | 73724-43-3 [5] |
| Molecular Formula | C ₂₂ H ₂₅ NO ₄ S ₂ [3] | C ₂₂ H ₂₅ NO ₄ S ₂ |
| Molecular Weight | 431.6 g/mol [3] [6] | 431.57 g/mol [5] |
| Appearance | White to off-white powder [3] [6] | White to off-white powder |
| Melting Point | 66-77 °C [3] [6] | 73-77 °C |
| Optical Rotation | [α] ²⁵ /D = +85 ± 2° (c=1% in Ethyl Acetate) [3] [6] | [α] ²⁰ /D = -83 ± 2° (c=1% in Ethyl Acetate) |
| Purity (HPLC) | ≥ 98% [3] [6] | ≥ 95.0% |
| Storage Conditions | Sealed in dry, ≤ -4 °C [3] [6] | 2-8 °C |

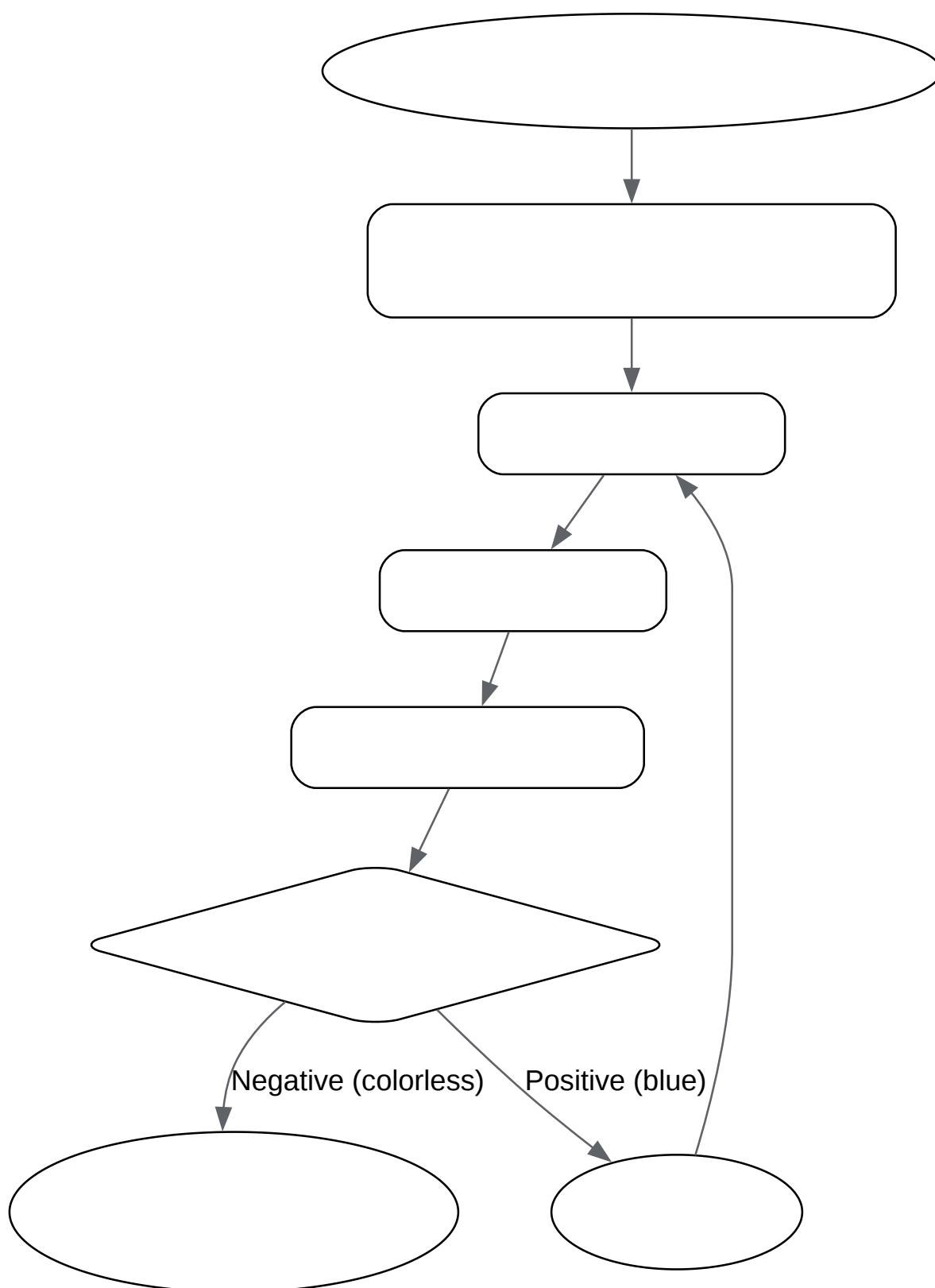
Experimental Protocols

The following protocols are standard methodologies for the use of Fmoc-Cys(StBu)-OH derivatives in solid-phase peptide synthesis (SPPS).

Coupling Protocol in Fmoc-SPPS

To minimize the risk of racemization, which can be a concern for cysteine derivatives, carbodiimide-based activation is recommended over methods that use excess base.

Workflow Diagram: Amino Acid Coupling

[Click to download full resolution via product page](#)Workflow for coupling **Fmoc-D-Cys(StBu)-OH**.

Methodology:

- Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in dimethylformamide (DMF) for 30 minutes.
- Activation: In a separate vessel, dissolve **Fmoc-D-Cys(StBu)-OH** (4 equivalents relative to the resin loading), Oxyma (4 eq.), and N,N'-Diisopropylcarbodiimide (DIC, 4 eq.) in DMF.
- Coupling: Add the activation mixture to the swelled resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM, 3-5 times) to remove excess reagents.
- Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be required.

On-Resin Deprotection of the StBu Group

The StBu group is selectively removed using reducing agents, leaving other protecting groups intact. This protocol is performed on the fully assembled peptide while it is still attached to the solid support.

Methodology:

- Resin Preparation: Swell the peptidyl-resin in DMF.
- Deprotection Solution: Prepare a deprotection solution of 20% β -mercaptoethanol (v/v) and 0.1 M N-methylmorpholine (NMM) in DMF.
- Reaction: Treat the resin with the deprotection solution. Agitate the mixture for 2 hours at room temperature. Repeat the treatment with a fresh solution for another 2 hours to ensure complete removal.
- Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove the cleavage reagents and byproducts. The resin now contains a peptide with a free cysteine thiol.

On-Resin Disulfide Bond Formation

Following StBu deprotection, a disulfide bond can be formed directly on the resin. This approach often minimizes intermolecular side reactions.

Methodology:

- Resin Preparation: Start with the peptidyl-resin containing two deprotected cysteine residues (from protocol 3.2). Wash the resin with DMF.
- Oxidation: Add a solution of N-Chlorosuccinimide (NCS, 2 equivalents per peptide) in DMF to the resin.
- Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle agitation.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Cleavage: The cyclized peptide can now be cleaved from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail. Note: Thiol-based scavengers (e.g., ethanedithiol) should not be used in the cleavage cocktail as they will reduce the newly formed disulfide bond. Triisopropylsilane (TIS) is a suitable substitute.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. FMOC-CYS(STBU)-OH | 73724-43-3 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: Structure and Application of Fmoc-D-Cys(StBu)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613519#what-is-the-structure-of-fmoc-d-cys-stbu-oh\]](https://www.benchchem.com/product/b613519#what-is-the-structure-of-fmoc-d-cys-stbu-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com